molecular formula C10H10FN B070094 2-ethyl-5-fluoro-1H-indole CAS No. 163688-20-8

2-ethyl-5-fluoro-1H-indole

Cat. No. B070094
M. Wt: 163.19 g/mol
InChI Key: XJALAKQSCCJQSK-UHFFFAOYSA-N
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Description

“2-ethyl-5-fluoro-1H-indole” is a derivative of indole . Indole derivatives have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold of indole, which resembles various protein structures, has received attention from organic and medicinal chemists .

Scientific Research Applications

1. Hepatitis C Virus Inhibition

A study by Chen et al. (2012) explored indole-based inhibitors targeting the hepatitis C virus NS5B polymerase. They discovered that certain compounds with a specific substitution pattern, including a 5-fluoro-indole moiety, showed high potency in inhibiting the virus, confirmed by various spectroscopy and X-ray crystal structure studies. This research suggests the potential of 2-ethyl-5-fluoro-1H-indole derivatives in developing treatments for hepatitis C (Chen et al., 2012).

2. Antituberculosis Activity

Karalı et al. (2007) synthesized a series of 5-fluoro-1H-indole-2,3-dione derivatives and evaluated their antituberculosis activity. Among these, some derivatives displayed significant inhibitory activity against Mycobacterium tuberculosis. The study highlights the potential application of 2-ethyl-5-fluoro-1H-indole derivatives in developing antituberculosis drugs (Karalı et al., 2007).

3. HIV-1 Reverse Transcriptase Inhibition

Research by Piscitelli et al. (2008) on indolyl arylsulfones, including compounds with a 5-fluoro-indole ring, demonstrated potent inhibitory effects on HIV1 reverse transcriptase. This suggests the utility of 2-ethyl-5-fluoro-1H-indole derivatives in HIV treatment research (Piscitelli et al., 2008).

4. Pharmacological Applications

A 2021 study by Basavarajaiah and Mruthyunjayaswamya examined the pharmacological activities of some 5-substituted-3-phenyl-1H-indole derivatives. They discovered that these compounds exhibited anti-inflammatory and analgesic activities, indicating the potential medical applications of 2-ethyl-5-fluoro-1H-indole compounds (Basavarajaiah & Mruthyunjayaswamya, 2021).

5. Antioxidant and Antimicrobial Activity

Rao et al. (2019) synthesized several 5-fluoro-1H-indole derivatives and evaluated their antioxidant and antimicrobial activities. This research underscores the broad spectrum of potential applications for 2-ethyl-5-fluoro-1H-indole in creating antioxidant and antimicrobial agents (Rao et al., 2019).

properties

IUPAC Name

2-ethyl-5-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN/c1-2-9-6-7-5-8(11)3-4-10(7)12-9/h3-6,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJALAKQSCCJQSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-5-fluoro-1H-indole

Synthesis routes and methods

Procedure details

Under argon 4.9 g potassium-tert-butoxide are suspended in 25 ml N-methyl-2-pyrrolidinone and a suspension of 3.4 g 2-but-1-ynyl-4-fluorophenylamine in 25 ml N-methyl-2-pyrrolidinone is added dropwise thereto. The reaction mixture is stirred for 3 hours at ambient temperature and mixed with water. The product is extracted with diethyl ether and purified by chromatography (silica gel, cyclohexane/ethyl acetate 100/0-90/10). 2.83 g product are obtained in the form of a solid. 1H NMR (400 MHz, DMSO): 2.72 (2H, q); 1.27 (3H, t).
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
N Pribut - 2015 - scholar.sun.ac.za
Since its discovery in the 1980’s, HIV has affected the lives of millions of individuals around the globe. Despite obvious need and an enormous amount of research a cure has remained …
Number of citations: 1 scholar.sun.ac.za
G Shore, S Morin, D Mallik, MG Organ - Chem. Eur. J., 2008 - Citeseer
… 2-Ethyl-5-fluoro-1H-indole (3d). Following the general procedure above for the preparation of indoles using MACOS, 0.55 mL of crude reaction mixture, derived from 1a and 2b, were …
Number of citations: 1 citeseerx.ist.psu.edu
N Pribut - 2014 - Citeseer
Number of citations: 0

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